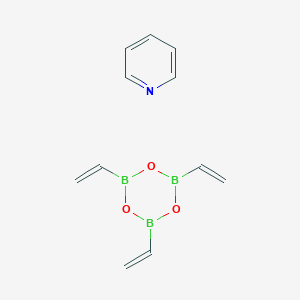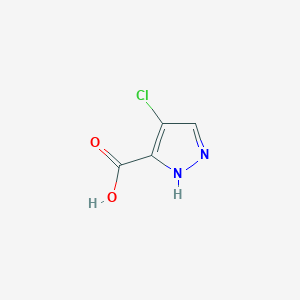
Chlorhydrate de 3-(2-(benzyl(méthyl)amino)éthyl)benzoate de méthyle
Vue d'ensemble
Description
Methyl 3-(2-(benzyl(methyl)amino)ethyl)benzoate hydrochloride is a chemical compound with the molecular formula C18H22ClNO2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl group, a methylamino group, and a benzoate ester, making it a versatile molecule for scientific research.
Applications De Recherche Scientifique
Chemistry
In chemistry, Methyl 3-(2-(benzyl(methyl)amino)ethyl)benzoate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It can be used to investigate the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Medicine
In the medical field, Methyl 3-(2-(benzyl(methyl)amino)ethyl)benzoate hydrochloride is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific pathways or receptors.
Industry
Industrially, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its versatility makes it valuable for the production of various chemical intermediates and active pharmaceutical ingredients.
Mécanisme D'action
Target of Action
Prl-8-53, also known as Methyl 3-(2-(benzyl(methyl)amino)ethyl)benzoate hydrochloride, is believed to modulate the activity of certain neurotransmitters in the brain, such as acetylcholine , dopamine , and serotonin . These neurotransmitters play crucial roles in various cognitive functions, including memory, learning, and mood regulation.
Mode of Action
The exact mechanism of action of Prl-8-53 remains unknown . It is suggested that prl-8-53 may display possiblecholinergic properties , potentiate dopamine while partially inhibiting serotonin . This means that Prl-8-53 may enhance the activity of acetylcholine and dopamine neurotransmitters while reducing the activity of serotonin.
Result of Action
Prl-8-53 has been shown to act as a hypermnesic drug in humans, meaning it can enhance memory . In a single double-blind trial involving 47 healthy volunteers, it was found that a single dose of Prl-8-53 could improve short-term memory by more than 200% . The improvements in recollection differed between subject groups when compared to their respective placebo scores .
Analyse Biochimique
Biochemical Properties
It has been suggested that Prl-8-53 may have cholinergic properties, and it has been shown to potentiate dopamine while partially inhibiting serotonin .
Cellular Effects
It has been suggested that Prl-8-53 may influence cell function through its potential effects on neurotransmitter systems, particularly dopamine and serotonin .
Molecular Mechanism
It does not appear to have stimulant properties, and it does not potentiate the effects of dextroamphetamine in rats .
Temporal Effects in Laboratory Settings
It has been suggested that Prl-8-53 may have long-term effects on memory enhancement .
Dosage Effects in Animal Models
In animal models, Prl-8-53 has been shown to be relatively non-toxic, with an oral LD50 in mice of 860 mg/kg . Doses above 8 mg/kg have brief hypotensive effects in canines .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-(benzyl(methyl)amino)ethyl)benzoate hydrochloride typically involves a multi-step process:
Formation of the Intermediate: The initial step involves the reaction of benzylamine with methyl 3-bromobenzoate under basic conditions to form an intermediate compound.
N-Methylation: The intermediate is then subjected to N-methylation using methyl iodide in the presence of a base such as potassium carbonate.
Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to form the hydrochloride salt, which is the desired compound.
Industrial Production Methods
In industrial settings, the production of Methyl 3-(2-(benzyl(methyl)amino)ethyl)benzoate hydrochloride is scaled up using similar synthetic routes but optimized for large-scale reactions. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted benzyl derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(2-(benzylamino)ethyl)benzoate: Lacks the N-methyl group, which may affect its reactivity and biological activity.
Methyl 3-(2-(dimethylamino)ethyl)benzoate: Contains a dimethylamino group instead of a benzyl(methyl)amino group, leading to different chemical and biological properties.
Methyl 3-(2-(phenylamino)ethyl)benzoate: Has a phenylamino group, which can influence its interaction with biological targets.
Uniqueness
Methyl 3-(2-(benzyl(methyl)amino)ethyl)benzoate hydrochloride is unique due to its specific combination of functional groups. The presence of both benzyl and methylamino groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
benzyl-[2-(3-methoxycarbonylphenyl)ethyl]-methylazanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2.ClH/c1-19(14-16-7-4-3-5-8-16)12-11-15-9-6-10-17(13-15)18(20)21-2;/h3-10,13H,11-12,14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBBSWSJLPLPRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH+](CCC1=CC(=CC=C1)C(=O)OC)CC2=CC=CC=C2.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51352-87-5 | |
| Record name | PRL-8-53 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051352875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Is there a new and improved method for synthesizing Prl-8-53?
A1: Yes. A recent study outlined a novel synthesis method for Prl-8-53. [] This method utilizes readily available materials and features simplified procedures, resulting in a 45.7% overall yield. [] This improved synthesis could facilitate future research on this compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![alpha-[4-(1,1,3,3-Tetramethylbutyl)phenyl]-omega-hydroxy-poly(oxy-1,2-ethanediyl)](/img/structure/B179489.png)

